molecular formula C23H24N4O3 B13488095 N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B13488095
M. Wt: 404.5 g/mol
InChI Key: CZDOJFUMUDUMPX-UHFFFAOYSA-N
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Description

N-[5-(4-Hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted imidazole ring. The imidazole moiety is substituted at position 5 with a 4-hydroxy-3-methylphenyl group and at position 1 with a methyl group. The benzamide component includes a 2-oxopyrrolidin-1-ylmethyl substituent at the meta position (C3) of the benzene ring.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-(4-hydroxy-3-methylphenyl)-1-methylimidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

InChI

InChI=1S/C23H24N4O3/c1-15-11-17(8-9-20(15)28)19-13-24-23(26(19)2)25-22(30)18-6-3-5-16(12-18)14-27-10-4-7-21(27)29/h3,5-6,8-9,11-13,28H,4,7,10,14H2,1-2H3,(H,24,25,30)

InChI Key

CZDOJFUMUDUMPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(N2C)NC(=O)C3=CC=CC(=C3)CN4CCCC4=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the hydroxy-methylphenyl group and the pyrrolidinyl-methylbenzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Various substituents can be introduced at different positions on the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with the molecular formula C23H24N4O3C_{23}H_{24}N_4O_3 and a molecular weight of 404.5 g/mol. It is characterized by a structure that includes an imidazole ring, a hydroxy-substituted methylphenyl group, and a pyrrolidinyl-methylbenzamide moiety. Initial studies suggest it could serve as a lead compound in drug development.

Scientific Research Applications

  • Potential Biological Activities: this compound has been studied for potential biological activities. The exact biological mechanisms are still under investigation. Studies include its interactions with various biomolecules, and it may bind to specific receptors or enzymes, influencing their activity. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.
  • Drug Development: this compound could serve as a lead compound in drug development.
  • Synthesis and Production: The synthesis typically involves multi-step organic reactions and, for large-scale synthesis, automated reactors and continuous flow systems are often employed to ensure high yield and purity.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
N-(4-hydroxyphenyl)benzamideContains a hydroxyphenyl groupSimpler structure compared to the target compound
5-(4-hydroxyphenyl)-1H-imidazoleImidazole core with hydroxy substitutionLacks the pyrrolidinyl moiety
2-(pyrrolidin-1-yloxy)benzamidePyrrolidine derivative with an ether linkageDifferent functional group compared to the target

Mechanism of Action

The mechanism of action of N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of imidazole and benzamide derivatives. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Bioactivity (Reported) Reference
N-[5-(4-Hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide Benzimidazole-Benzamide 4-Hydroxy-3-methylphenyl; 2-oxopyrrolidinylmethyl C25H26N3O3* ~428.5* Not reported in evidence N/A
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole (5ck) Benzo[d]imidazole 4-Chlorophenyl; pyrrolidine-3-yl; isoindoline-1,3-dione C22H21N5O3 403.44 Not explicitly stated
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazole-Triazole-Thiazole Bromophenyl-thiazole; triazole-phenoxymethyl C32H24BrN7O2S 682.60 Antimicrobial activity (moderate)
N-(1-((3-(1H-Imidazol-1-yl)propyl)amino)-3-methyl-1-oxobutan-2-yl)-2-(4-methoxybenzamido)benzamide Imidazole-Benzamide Methoxybenzamido; imidazolylpropyl C26H31N5O4 477.55 Not reported

*Calculated based on structural analysis.

Key Structural and Functional Differences

  • Substituent Diversity: The target compound uniquely combines a 4-hydroxy-3-methylphenyl group with a 2-oxopyrrolidinylmethyl chain.
  • The absence of such motifs in the target suggests divergent therapeutic applications.
  • Synthetic Routes : The target’s synthesis likely involves multi-step coupling of imidazole and benzamide precursors, similar to methods in (e.g., reflux with piperidine catalysis for imidazole functionalization) . By contrast, ’s compounds use click chemistry (triazole formation) under copper catalysis .

Spectroscopic and Physicochemical Properties

  • NMR Data : The target’s 1H-NMR would likely show aromatic protons in the 6.8–7.9 ppm range (similar to ’s 7.72–7.88 ppm for benzimidazole derivatives) . The 2-oxopyrrolidinylmethyl group may produce distinct shifts at ~2.3–3.5 ppm (CH2 and CH groups).
  • Mass Spectrometry : Hypothetical HRMS for the target (C25H26N3O3) would approximate [M+H]+ = 428.1972, contrasting with ’s compound (477.55) due to fewer nitrogen atoms .

Research Findings and Implications

  • Structural Insights : The 2-oxopyrrolidinylmethyl group in the target may enhance binding to hydrophobic pockets in enzymes, analogous to pyrrolidine-containing kinase inhibitors .
  • Limitations : Unlike ’s compounds, the target lacks heterocyclic appendages (e.g., triazole/thiazole), which are critical for antimicrobial activity . This highlights the need for functional group optimization in future studies.

Biological Activity

N-[5-(4-hydroxy-3-methylphenyl)-1-methyl-1H-imidazol-2-yl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structural components, including an imidazole ring and a hydroxy-substituted methylphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3, with a molecular weight of 404.5 g/mol. The compound features:

  • An imidazole ring contributing to its potential as a bioactive molecule.
  • A hydroxy-substituted methylphenyl group , enhancing its solubility and interaction with biological targets.
  • A pyrrolidinyl moiety , which may influence its pharmacokinetics and dynamics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. For example:

Pathogen Activity Reference
Pseudomonas aeruginosaInhibitory effects observed
Candida albicansEffective against fungal strains
Escherichia coliSignificant growth inhibition

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Initial studies indicate that it may inhibit the growth of both chloroquine-sensitive and resistant strains, making it a potential lead compound for antimalarial drug development.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Binding : The imidazole ring may facilitate binding to specific receptors or enzymes, influencing their activity.
  • Inhibition of Enzymatic Activity : The compound might inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : It could interact with microbial cell membranes, leading to increased permeability and cell death.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Comparative studies with structurally similar compounds have revealed insights into which functional groups enhance biological activity:

Compound Name Structural Features Biological Activity
N-(4-hydroxyphenyl)benzamideHydroxyphenyl groupModerate antibacterial activity
5-(4-hydroxyphenyl)-1H-imidazoleImidazole coreLimited antifungal properties
2-(pyrrolidin-1-yloxy)benzamideEther linkageEnhanced antimicrobial effects

These comparisons underscore the importance of specific structural elements in determining the biological potency of related compounds.

Case Studies and Research Findings

Recent studies have provided valuable data on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study conducted by Bhardwaj et al. demonstrated that this compound showed significant inhibitory concentrations against various microbial strains, suggesting its potential as an antimicrobial agent .
  • Antiparasitic Screening : Another study focused on assessing the antimalarial properties, revealing promising results against both sensitive and resistant strains of Plasmodium falciparum .
  • Molecular Docking Analysis : Molecular docking studies indicated strong binding affinities to target enzymes involved in pathogenic metabolism, providing insights into its potential mechanisms of action .

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